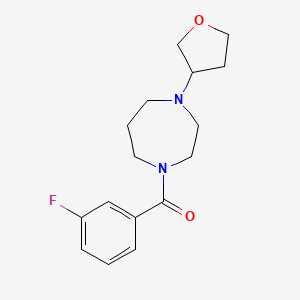![molecular formula C15H13F3N6 B15113106 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B15113106.png)
2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring and a pyrimidine ring with a carbonitrile group. The unique structure of this compound makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 5-(trifluoromethyl)pyridine-2-amine through a series of reactions, including halogenation and amination.
Piperazine Ring Formation: The pyridine intermediate is then reacted with piperazine under controlled conditions to form the piperazine-pyridine intermediate.
Pyrimidine Ring Formation: The final step involves the reaction of the piperazine-pyridine intermediate with a suitable pyrimidine precursor, such as 4-chloropyrimidine-5-carbonitrile, under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biological studies to investigate the interactions of small molecules with biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
- **2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanol
- **2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid
- **2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}benzamide
Uniqueness
Compared to similar compounds, 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is unique due to the presence of the pyrimidine-4-carbonitrile moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C15H13F3N6 |
|---|---|
Molecular Weight |
334.30 g/mol |
IUPAC Name |
2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C15H13F3N6/c16-15(17,18)11-1-2-13(21-10-11)23-5-7-24(8-6-23)14-20-4-3-12(9-19)22-14/h1-4,10H,5-8H2 |
InChI Key |
WVYYCKCCNBZSBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=CC(=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15113025.png)
![4-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B15113027.png)
![5-Ethyl-2-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine](/img/structure/B15113028.png)
![4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine](/img/structure/B15113040.png)
![2-(Cyclopentylsulfanyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B15113046.png)
![2-{4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B15113061.png)
![2-Cyclopropyl-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B15113072.png)

![5-bromo-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]furan-2-carboxamide](/img/structure/B15113093.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15113100.png)
![4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one](/img/structure/B15113108.png)
![6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15113114.png)

![4-Methyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B15113128.png)
